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Compound of Interest

Compound Name: Glycerine trioleate

Cat. No.: B8006616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary natural

sources of glyceryl trioleate (triolein) and the methodologies for its extraction and purification.

This document is intended to serve as a valuable resource for researchers, scientists, and

professionals in drug development and related fields who require high-purity glyceryl trioleate

for their work.

Introduction to Glyceryl Trioleate
Glyceryl trioleate is a symmetrical triglyceride formed from the esterification of glycerol with

three units of the unsaturated fatty acid, oleic acid.[1] As a major component of many natural

fats and oils, it is a key molecule in lipid metabolism and has various applications in the food,

pharmaceutical, and chemical industries.[2][3] In the pharmaceutical sector, it is utilized as an

excipient in drug formulations and is a component of Lorenzo's oil, a treatment for

adrenoleukodystrophy. The procurement of high-purity glyceryl trioleate is paramount for these

applications, necessitating efficient extraction and purification from natural sources.

Natural Sources of Glyceryl Trioleate
Glyceryl trioleate is abundant in a variety of plant-based oils and animal fats. The

concentration, however, can vary significantly depending on the source, cultivar, and

processing methods.
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Plant-Based Oils
Vegetable oils are a primary source of glyceryl trioleate. The following table summarizes the

typical content of glyceryl trioleate or its constituent fatty acid, oleic acid, in several common

oils.

Oil Source
Glyceryl Trioleate
(Triolein) Content
(%)

Oleic Acid Content
(%)

Key References

Olive Oil
4 - 30% (some reports

as high as 70-80%)
- [1][4]

Almond Oil - 59.52 - 73.80%

Pecan Oil - 55.91 - 71.27%

Sunflower Oil Present - [4]

Palm Oil Present - [4]

Cacao Butter ~1.1% - [4]

Animal Fats
Animal fats, particularly lard, are also a notable source of glyceryl trioleate.

Fat Source Oleic Acid Content (%) Key References

Lard 35.0 - 55.0%

Extraction and Purification Methodologies
The extraction and purification of glyceryl trioleate from its natural sources involve a series of

steps aimed at isolating the triglyceride from other lipids and impurities. The choice of method

depends on the desired purity, scale of operation, and the starting material.

Solvent Extraction
Solvent extraction is a widely used method for obtaining oils from plant and animal tissues.
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Experimental Protocol: Soxhlet Extraction of Oil from Almonds

Sample Preparation: Grind raw, unpeeled almonds into a fine powder to increase the surface

area for extraction.

Soxhlet Setup: Place the almond powder into a thimble and insert it into the main chamber of

a Soxhlet extractor.

Solvent Addition: Fill the distilling flask with n-hexane (a common solvent for lipid extraction).

Extraction Process: Heat the solvent in the distilling flask. The solvent vapor travels up a

distillation arm and condenses in the condenser. The condensed solvent drips into the

thimble containing the almond powder, extracting the oil.

Siphoning: Once the Soxhlet chamber is full, the solvent-oil mixture is siphoned back into the

distilling flask. This cycle is repeated multiple times to ensure complete extraction.

Solvent Removal: After extraction, the solvent is removed from the oil by rotary evaporation

to yield the crude almond oil.[5]

Logical Relationship: Solvent Extraction

Ground Almonds Soxhlet Extraction
(n-hexane) Rotary Evaporation Crude Almond Oil

Click to download full resolution via product page

Caption: Workflow for solvent extraction of almond oil.

Supercritical Fluid Extraction (SFE)
SFE with carbon dioxide is a "green" technology that offers high selectivity and yields high-

quality oils.

Experimental Protocol: Supercritical CO2 Extraction of Pecan Oil

Sample Preparation: Grind pecan kernels into a powder.
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SFE System Setup: Load the pecan powder into the extraction vessel of a supercritical fluid

extractor.

Parameter Setting: Set the desired extraction parameters. Optimal conditions for pecan oil

have been reported around 35 MPa pressure and 45 °C.[6]

Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a

supercritical state. The supercritical CO2 flows through the extraction vessel, dissolving the

pecan oil.

Separation: The CO2-oil mixture flows into a separator where the pressure is reduced,

causing the CO2 to return to a gaseous state and release the oil.

Collection: The extracted pecan oil is collected from the bottom of the separator. The CO2

can be recycled for further extractions.[6]

Experimental Workflow: Supercritical Fluid Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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